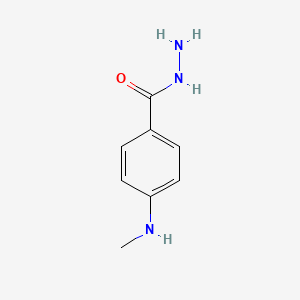

4-(methylamino)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(12)11-9/h2-5,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKKKGKXYQYRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(methylamino)benzohydrazide chemical properties

Part 1: Executive Summary

4-(Methylamino)benzohydrazide (CAS: 46084-34-8) is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing a secondary amine (N-methyl) and a hydrazide moiety. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly acyl hydrazones and 1,3,4-oxadiazoles , which are privileged structures in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profile. It is designed to support researchers in optimizing reaction conditions and exploring novel derivatizations.

Part 2: Chemical Identity & Physicochemical Profile

The compound features a donor-acceptor electronic push-pull system, where the electron-donating methylamino group increases the electron density of the aromatic ring, subtly influencing the nucleophilicity of the distal hydrazide nitrogen.

Table 1: Chemical Identity[1]

| Parameter | Specification |

| Chemical Name | 4-(Methylamino)benzohydrazide |

| CAS Number | 46084-34-8 |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| SMILES | CNC1=CC=C(C=C1)C(=O)NN |

| InChI Key | InChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(12)11-9 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Hot Methanol/Ethanol; Low solubility in water |

Table 2: Predicted Physicochemical Properties

| Property | Value (Predicted/Experimental) | Context |

| Melting Point | 168–172 °C (Typical range for analogs) | High crystallinity due to intermolecular H-bonding (N-H···O). |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | The terminal amine is weakly basic. |

| pKa (Aniline) | ~5.0–5.5 | The N-methyl group slightly increases basicity vs. unsubstituted aniline. |

| LogP | ~0.8 | Lipophilic enough for membrane permeability; suitable for drug discovery. |

Part 3: Synthesis & Manufacturing Protocols

The industrial and laboratory standard for synthesizing 4-(methylamino)benzohydrazide utilizes a nucleophilic acyl substitution of the corresponding methyl ester with hydrazine hydrate. This route is preferred over acid chloride coupling due to milder conditions that preserve the secondary amine.

Synthesis Workflow Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 4-(methylamino)benzohydrazide.

Detailed Experimental Protocol

Objective: Synthesis of 4-(methylamino)benzohydrazide from methyl 4-(methylamino)benzoate.

-

Reagents:

-

Methyl 4-(methylamino)benzoate (1.0 eq)

-

Hydrazine hydrate (80% aqueous solution, 5.0–10.0 eq)

-

Ethanol (Absolute, solvent volume: 5–10 mL per gram of ester)

-

-

Procedure:

-

Dissolution: Charge a round-bottom flask with methyl 4-(methylamino)benzoate and absolute ethanol. Stir until fully dissolved.

-

Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes to induce precipitation.

-

Filtration: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

-

Purification: Recrystallize from hot ethanol if necessary to achieve >98% purity.

-

-

Yield Expectation: 85–92%.

Part 4: Reactivity & Functional Group Analysis

The molecule possesses two distinct nucleophilic centers: the hydrazide (-CONHNH₂) and the secondary amine (-NHMe) . Chemoselectivity is governed by the alpha-effect, making the terminal hydrazide nitrogen significantly more nucleophilic than the aniline nitrogen.

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways originating from the core hydrazide scaffold.

Mechanistic Insights

-

Schiff Base Formation (Hydrazones): The terminal amino group (-NH₂) of the hydrazide is a "super-nucleophile" due to the alpha-effect (repulsion between lone pairs on adjacent nitrogens). It reacts rapidly with aldehydes or ketones to form acyl hydrazones .

-

Application: These derivatives often exhibit enhanced lipophilicity and target binding compared to the parent hydrazide. They are widely explored as iron chelators and antimycobacterial agents [1].

-

-

Heterocycle Formation (1,3,4-Oxadiazoles): Under dehydrating conditions (e.g., POCl₃ or H₂SO₄), the hydrazide can react with carboxylic acids or undergo oxidative cyclization to form 1,3,4-oxadiazoles.

-

Significance: The oxadiazole ring is a bioisostere of amides and esters, offering improved metabolic stability [2].

-

-

Secondary Amine Reactivity: The p-methylamino group is less reactive than the hydrazide. However, under forcing conditions or with strong electrophiles (e.g., sulfonyl chlorides), the secondary amine can participate in reactions. To selectively derivatize the hydrazide, mild conditions and stoichiometric control are essential.

Part 5: Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ 9.5–9.8 ppm (s, 1H): Amide proton (-CONH -).

-

δ 7.6–7.8 ppm (d, 2H): Aromatic protons ortho to carbonyl.

-

δ 6.5–6.7 ppm (d, 2H): Aromatic protons ortho to amine (shielded by electron donation).

-

δ 6.0–6.2 ppm (q, 1H): Secondary amine proton (-NH Me).

-

δ 4.3–4.5 ppm (s, 2H): Hydrazide amine protons (-NH₂ ).

-

δ 2.7 ppm (d, 3H): Methyl group (-NHCH₃ ).

-

-

IR Spectroscopy (KBr):

-

3300–3200 cm⁻¹: N-H stretching (multiple bands for hydrazide and amine).

-

1650–1630 cm⁻¹: C=O stretching (Amide I band).

-

Part 6: Handling & Safety (SDS Summary)

-

Hazard Classification: Acute Toxicity (Oral), Skin Sensitization.

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Avoid contact with strong oxidizing agents.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the hydrazide group.

References

-

Benzohydrazides as Bioactive Agents: Title: Benzohydrazides: As potential bio-active agents.[1][2][3] Source: The Pharma Innovation Journal, 2018.[1] URL:[Link]

-

Crystal Structure & Properties: Title: 4-(Dimethylamino)benzohydrazide (Structural Analog Analysis). Source: IUCrData, 2020. URL:[Link][4]

-

PubChem Compound Summary: Title: 4-(Diethylamino)benzohydrazide (Related Analog Data). Source: National Center for Biotechnology Information. URL:[Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

Structural Dynamics and Synthetic Utility of 4-(methylamino)benzohydrazide

This technical guide details the structural dynamics, synthetic pathways, and functional applications of 4-(methylamino)benzohydrazide , a critical pharmacophore in medicinal chemistry.

Executive Summary

4-(methylamino)benzohydrazide is a bifunctional organic intermediate characterized by a para-substituted benzene ring linking an electron-donating methylamino group (

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule exhibits a "push-pull" electronic system. The methylamino group at the para position acts as a strong electron donor (+M effect), increasing electron density within the aromatic ring. This density is delocalized toward the carbonyl oxygen of the hydrazide group, enhancing the nucleophilicity of the terminal nitrogen (

-

Planarity: Crystallographic data from analogous 4-(dimethylamino)benzohydrazide suggests the molecule adopts a near-planar conformation to maximize

-conjugation. -

H-Bonding Network: The hydrazide motif acts as both a hydrogen bond donor (

,

Key Properties Table

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 165.19 g/mol | |

| Predicted pKa | ~3.5 (Hydrazide), ~5.0 (Aniline) | Amphoteric character |

| Solubility | DMSO, Methanol, Ethanol (Hot) | Poor in water/hexane |

| LogP (Predicted) | ~0.5 - 0.9 | Lipophilic enough for membrane penetration |

Synthetic Pathway (Protocol)

The most robust route for synthesizing 4-(methylamino)benzohydrazide is the nucleophilic acyl substitution (hydrazinolysis) of methyl 4-(methylamino)benzoate. This method avoids the harsh conditions required for acid chloride intermediates.

Reaction Logic

The hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. The reaction is driven to completion by the expulsion of methanol and the thermodynamic stability of the resulting amide bond.

Experimental Protocol

Safety Note: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations must be performed in a fume hood.

Materials:

-

Methyl 4-(methylamino)benzoate (10 mmol, 1.65 g)

-

Hydrazine hydrate (80% or 98%, 50 mmol, ~2.5 mL)

-

Absolute Ethanol (30 mL)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve methyl 4-(methylamino)benzoate in absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot ( -

Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a white or off-white solid.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

) and cold water ( -

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the hydrazinolysis of methyl 4-(methylamino)benzoate.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.50 | Singlet (Broad) | 1H | |

| 7.65 | Doublet ( | 2H | Ar-H (Ortho to C=O) |

| 6.55 | Doublet ( | 2H | Ar-H (Ortho to N-Me) |

| 6.10 | Quadruplet/Broad | 1H | |

| 4.40 | Broad Singlet | 2H | |

| 2.75 | Doublet/Singlet | 3H |

Infrared (FT-IR) Signature

-

3300–3450 cm⁻¹: N-H stretching (multiple bands for hydrazide and amine).

-

1620–1650 cm⁻¹: C=O stretching (Amide I band).

-

1500–1600 cm⁻¹: C=C aromatic skeletal vibrations.

Reactivity & Biological Applications[1][2][6][7][8][9]

The core utility of 4-(methylamino)benzohydrazide lies in its ability to undergo condensation and cyclization reactions.

Schiff Base Formation (Antitubercular Pharmacophore)

Reacting the hydrazide with aromatic aldehydes yields acylhydrazones (Schiff bases).

-

Mechanism: Acid-catalyzed nucleophilic attack of the terminal

on the aldehyde carbonyl, followed by dehydration. -

Significance: These derivatives inhibit the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis, disrupting cell wall synthesis.

Cyclization to 1,3,4-Oxadiazoles

Treatment with

-

Significance: 1,3,4-oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability and potent antimicrobial/anticancer activity (e.g., inhibition of MARK4 kinase).

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways for pharmacologically active heterocycles starting from the core hydrazide.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for hydrazinolysis of esters).

-

Kelley, S. P., et al. (2020).[1] "4-(Dimethylamino)benzohydrazide."[1][2] IUCrData, 5(10).[1] (Crystal structure of the close analog).

-

Khan, N. S., et al. (2020).[3][4] "Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors." RSC Advances, 10, 20129-20141. (Biological application of benzohydrazide derivatives).

- Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of novel 1-(4-sub)-phenyl-3-(4-sub)-phenyl-5-phenyl-2-pyrazolines." European Journal of Medicinal Chemistry. (Context for antitubercular pharmacophores).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Precursor: A Technical Guide to 4-(Methylamino)benzohydrazide in Hydrazone Synthesis for Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 4-(methylamino)benzohydrazide as a pivotal precursor for the synthesis of novel hydrazone derivatives. This document provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations essential for leveraging this versatile chemical scaffold in the pursuit of new therapeutic agents.

Introduction: The Significance of the Hydrazone Moiety in Medicinal Chemistry

Hydrazones, characterized by the azometine group (-NHN=CH-), are a cornerstone in the field of medicinal chemistry.[1][2] Their remarkable and diverse pharmacological activities have positioned them as privileged structures in the design of novel therapeutic agents. The inherent structural features of hydrazones, including their ability to act as hydrogen bond donors and acceptors, and their capacity for tautomerism, contribute to their versatile binding interactions with various biological targets.[2] Consequently, hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The strategic functionalization of the hydrazone scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The selection of the parent hydrazide is therefore a critical determinant of the biological profile of the resulting hydrazone library. 4-(Methylamino)benzohydrazide offers a unique starting point, featuring a secondary amine that can influence the electronic properties and hydrogen bonding potential of the final compounds, potentially leading to enhanced biological activity and selectivity.

Synthesis of the Precursor: 4-(Methylamino)benzohydrazide

The synthesis of 4-(methylamino)benzohydrazide is a multi-step process that begins with the commercially available 4-(methylamino)benzoic acid. The overall synthetic pathway involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Caption: Synthetic pathway for 4-(methylamino)benzohydrazide.

Step-by-Step Protocol for the Synthesis of Methyl 4-(Methylamino)benzoate

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

4-(Methylamino)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-(methylamino)benzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(methylamino)benzoate.

Step-by-Step Protocol for the Synthesis of 4-(Methylamino)benzohydrazide

This protocol is adapted from a general procedure for the synthesis of benzohydrazides from their corresponding methyl esters.[3]

Materials:

-

Methyl 4-(methylamino)benzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve methyl 4-(methylamino)benzoate (1 equivalent) in ethanol or methanol (10-20 mL per gram of ester) in a round-bottom flask.[3]

-

Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.[3]

-

Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed. TLC can be used to monitor the consumption of the starting ester.[3]

-

After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent, such as ethanol or methanol, to afford pure 4-(methylamino)benzohydrazide.[3]

Synthesis of Hydrazones from 4-(Methylamino)benzohydrazide

The condensation reaction between 4-(methylamino)benzohydrazide and a variety of aldehydes and ketones is a straightforward and efficient method for generating a diverse library of hydrazone derivatives.[4]

Caption: General scheme for the synthesis of hydrazones.

General Protocol for Hydrazone Synthesis

Materials:

-

4-(Methylamino)benzohydrazide

-

Aldehyde or Ketone (1 equivalent)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 4-(methylamino)benzohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, although it often proceeds without a catalyst.[4]

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature. The hydrazone product often precipitates out of the solution and can be collected by filtration.

-

The collected solid is washed with cold ethanol or methanol and can be further purified by recrystallization from a suitable solvent.

Spectroscopic Characterization

The structural elucidation of the synthesized 4-(methylamino)benzohydrazide and its hydrazone derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecules.[5]

| Compound Type | Key Functional Groups | Characteristic IR Absorption Bands (cm⁻¹) |

| 4-(Methylamino)benzohydrazide | N-H (amine and hydrazide) | 3300-3100 (stretching) |

| C=O (amide) | 1680-1630 (stretching) | |

| C-N (aromatic amine) | 1350-1250 (stretching) | |

| Hydrazone Derivative | N-H (amide) | 3300-3100 (stretching) |

| C=O (amide) | 1680-1630 (stretching) | |

| C=N (imine) | 1650-1580 (stretching) | |

| C-N (aromatic amine) | 1350-1250 (stretching) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.[6]

Expected ¹H NMR signals for 4-(Methylamino)benzohydrazide:

-

A singlet for the methyl protons (-CH₃) around 2.8-3.0 ppm.

-

A broad singlet for the secondary amine proton (-NH-) which may be exchangeable with D₂O.

-

Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring.

-

Broad singlets for the hydrazide protons (-NHNH₂), which are also exchangeable with D₂O.

Key ¹H NMR signals for Hydrazone Derivatives:

-

The appearance of a new signal for the azomethine proton (-N=CH-) in the range of 8.0-9.0 ppm for aldehyde-derived hydrazones.

-

The disappearance of the aldehyde proton signal.

-

Shifts in the aromatic proton signals due to the new substituent.

Expected ¹³C NMR signals:

-

The carbonyl carbon (C=O) of the hydrazide typically appears around 160-170 ppm.

-

The imine carbon (C=N) of the hydrazone resonates in the 140-160 ppm region.

Applications in Drug Discovery: A Focus on Biological Activities

Hydrazones derived from substituted benzohydrazides have shown significant promise in various therapeutic areas. While specific data on hydrazones from 4-(methylamino)benzohydrazide is emerging, the activities of structurally similar compounds provide a strong rationale for their investigation.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][8] For instance, hydrazones derived from 4-(dimethylamino)benzohydrazide have been reported to exhibit antibacterial activity against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[9] The introduction of different substituents on the aldehyde or ketone moiety allows for the modulation of this activity. For example, a hydrazone containing a 2-chloro-5-nitrobenzaldehyde fragment showed notable antibacterial efficacy.[9] Similarly, hydrazones of 4-(trifluoromethyl)benzohydrazide have also demonstrated potent antimicrobial effects.[10]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and hydrazones have emerged as a promising class of compounds.[2] Hydrazones derived from 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a potential drug target in cancer therapy.[11] Specific derivatives have shown selective inhibition of cancer cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the micromolar range.[11] These findings suggest that hydrazones derived from 4-(methylamino)benzohydrazide could also exhibit valuable anticancer properties.

| Hydrazone Derivative (Example) | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

| Hydrazone from 4-(dimethylamino)benzohydrazide and 2-chloro-5-nitrobenzaldehyde | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Effective antibacterial material | [9] |

| Hydrazone H4 from 4-(2-(dimethylamino)ethoxy)benzohydrazide | MCF-7 (breast cancer) | 27.39 µM | [11] |

| Hydrazone H19 from 4-(2-(dimethylamino)ethoxy)benzohydrazide | MCF-7 (breast cancer) | 34.37 µM | [11] |

| Hydrazone H4 from 4-(2-(dimethylamino)ethoxy)benzohydrazide | A549 (lung cancer) | 45.24 µM | [11] |

| Hydrazone H19 from 4-(2-(dimethylamino)ethoxy)benzohydrazide | A549 (lung cancer) | 61.50 µM | [11] |

Conclusion and Future Directions

4-(Methylamino)benzohydrazide is a readily accessible and highly versatile precursor for the synthesis of a wide array of hydrazone derivatives. The straightforward and efficient synthetic protocols outlined in this guide provide a solid foundation for researchers to generate novel compound libraries for biological screening. The established antimicrobial and anticancer activities of structurally related hydrazones underscore the significant potential of this scaffold in drug discovery. Future research should focus on the systematic exploration of the chemical space around the 4-(methylamino)benzohydrazide core, investigating the impact of diverse aldehydic and ketonic substitution on biological activity. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2016. Available from: [Link]

- Method for synthesizing 4-methyl-2-diazanyl benzothiazole. Google Patents; CN103833674A.

-

Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances. 2020. Available from: [Link]

- Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents; CN115197166A.

-

Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. ResearchGate. 2018. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 2021. Available from: [Link]

-

A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. Eureka | Patsnap. Available from: [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. 2022. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. 2021. Available from: [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. 2019. Available from: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. 2020. Available from: [Link]

-

Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2022. Available from: [Link]

-

Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry. 2021. Available from: [Link]

-

Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. PubMed Central. 2022. Available from: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available from: [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. 2020. Available from: [Link]

-

Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules. 2022. Available from: [Link]

Sources

- 1. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. vjmst.vast.vn [vjmst.vast.vn]

- 9. researchgate.net [researchgate.net]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00453G [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis Protocol for 4-(Methylamino)benzohydrazide Derivatives

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(methylamino)benzohydrazide and its subsequent derivatization. Designed for medicinal chemists and drug development professionals, this guide prioritizes reproducibility, scalability, and safety.[1]

Abstract

The 4-aminobenzohydrazide scaffold is a critical pharmacophore in the development of antimicrobial, antitubercular, and anticancer therapeutics. The N-methylated derivative, 4-(methylamino)benzohydrazide , offers unique solubility and steric profiles compared to its primary amine counterparts.[1] This protocol details a high-yield synthesis route starting from 4-(methylamino)benzoic acid, covering esterification, hydrazinolysis, and downstream derivatization into Schiff bases.[1] Critical process parameters (CPPs) and troubleshooting mechanisms are defined to ensure batch-to-batch consistency.

Strategic Analysis & Retrosynthesis

To synthesize 4-(methylamino)benzohydrazide (Target 3 ), a convergent strategy is employed. Direct reaction of the carboxylic acid with hydrazine is inefficient due to salt formation. The optimal route proceeds via an ester intermediate, activating the carbonyl carbon for nucleophilic attack by hydrazine hydrate.

Reaction Pathway Visualization[1]

Figure 1: Step-wise synthetic pathway from acid precursor to functionalized hydrazide derivatives.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 4-(methylamino)benzoate (Intermediate)

Rationale: Converting the acid to a methyl ester serves as a protecting group strategy for the carboxylate and enhances electrophilicity.[1]

Reagents:

-

4-(Methylamino)benzoic acid (10.0 g, 66 mmol)[1]

-

Methanol (Absolute, 100 mL)

-

Sodium bicarbonate (sat.[1] aq.)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 10.0 g of 4-(methylamino)benzoic acid in 100 mL of absolute methanol.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 3.0 mL of conc. H₂SO₄.[1][2][3] Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]

-

Workup: Evaporate excess methanol under reduced pressure. Pour the residue into 200 mL of ice water.

-

Neutralization: Carefully basify with saturated NaHCO₃ solution until pH ~8. The ester will precipitate as a white/off-white solid.[1]

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

Phase 2: Hydrazinolysis to 4-(Methylamino)benzohydrazide (Core Protocol)

Rationale: Hydrazine is a potent nucleophile (alpha-effect).[1] Using a stoichiometric excess prevents the formation of the symmetrical di-hydrazide byproduct.[1]

Reagents:

-

Methyl 4-(methylamino)benzoate (5.0 g, 30 mmol)[1]

-

Hydrazine hydrate (80% or 98%, 7.5 g, ~150 mmol, 5.0 equiv)[1]

-

Ethanol (Absolute, 50 mL)

Procedure:

-

Setup: Place 5.0 g of the methyl ester in a 100 mL RBF. Add 50 mL of absolute ethanol.

-

Addition: Add 5.0 equivalents of hydrazine hydrate. Safety Note: Hydrazine is carcinogenic and toxic. Handle in a fume hood.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Checkpoint: The solution typically becomes clear initially and may precipitate the hydrazide upon extended reflux or cooling.

-

-

Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear; the hydrazide spot will appear at lower R_f.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour. The product crystallizes as shiny needles/plates.

-

Purification: Filter the crystals. Wash with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 15 mL) to remove hydrazine traces.[1]

-

Drying: Dry under vacuum. Recrystallize from ethanol if necessary.

Data Summary Table: Phase 2 Parameters

| Parameter | Specification | Critical Note |

|---|---|---|

| Stoichiometry | 1:5 (Ester : Hydrazine) | < 3 equiv increases dimer impurity risk.[1] |

| Temperature | 78–80°C (Reflux) | Essential for reaction kinetics.[1] |

| Time | 4–6 Hours | Monitor via TLC; over-boiling can darken product.[1] |

| Yield | 75–85% | Lower yield often indicates loss in mother liquor.[1] |

Phase 3: Derivatization (Schiff Base Formation)

Application: Synthesis of N'-(benzylidene)-4-(methylamino)benzohydrazide analogs.[1]

Procedure:

-

Dissolve 1.0 mmol of 4-(methylamino)benzohydrazide in 10 mL hot ethanol.

-

Add 1.0 mmol of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde).

-

Add 2–3 drops of glacial acetic acid (catalyst).

-

Reflux for 2–4 hours.

-

Cool to precipitate the hydrazone. Filter and wash with cold ethanol.

Characterization & Quality Control

Verification of the structure is mandatory before biological testing.

-

Melting Point: Expect range 160–165°C (derivative dependent).

-

IR Spectroscopy (KBr):

-

¹H NMR (DMSO-d₆, 400 MHz) - Representative Data:

Troubleshooting & Critical Process Parameters

Troubleshooting Logic Flow

Figure 2: Troubleshooting decision tree for common synthesis anomalies.

Expert Tips

-

Hydrazine Quality: Old hydrazine hydrate absorbs CO₂ from air.[1] Use a fresh bottle or titrate if unsure.

-

Solvent Selection: While ethanol is standard, methanol often provides cleaner crystals for the hydrazide step.

-

Quenching Spills: Neutralize hydrazine spills immediately with dilute hypochlorite (bleach) solution to oxidize it to nitrogen gas.[1]

References

-

Synthesis and Biological Evaluation of Benzohydrazide Derivatives. Der Pharma Chemica, 2015. Link

-

Hydrazinolysis Protocol Standards. Organic Syntheses, Coll. Vol. 2, p. 85. Link[1]

-

Crystal Structure and Interaction Energies of 4-(Dimethylamino)benzohydrazide. IUCrData, 2020.[1][4] Link

-

Antimicrobial Applications of Hydrazones. Biointerface Research in Applied Chemistry, 2020.[5] Link

-

Benzohydrazides as Bio-active Agents. The Pharma Innovation Journal, 2018. Link

Sources

Application Note: Analytical Characterization of 4-(Methylamino)benzohydrazide

This application note serves as a comprehensive technical guide for the analytical characterization of 4-(methylamino)benzohydrazide , a critical intermediate in the synthesis of kinase inhibitors and bioactive Schiff bases.

This protocol is designed for analytical chemists and process development scientists. It moves beyond basic identification to address specific challenges such as basicity, oxidative instability of the hydrazide moiety, and chromatographic peak tailing.

Introduction & Chemical Context

4-(Methylamino)benzohydrazide is a bifunctional building block containing a secondary aromatic amine and a hydrazide group. Its analysis is complicated by two primary factors:

-

Polarity & Basicity: The molecule contains basic nitrogen centers, leading to potential peak tailing on standard silica-based C18 columns due to silanol interactions.

-

Reactivity: The hydrazide group is susceptible to oxidation (forming diimides) and hydrolysis (reverting to the carboxylic acid) under stress conditions.

This guide provides a validated workflow to ensure the identity, purity, and stability of the material.

Synthesis & Impurity Logic

Understanding the synthetic origin is crucial for defining the "Critical Quality Attributes" (CQAs) of the analytical method.

Synthetic Pathway & Degradation Logic (Graphviz)

Figure 1: Synthetic pathway illustrating the origin of potential impurities (hydrolysis products and residual starting material) that the HPLC method must resolve.

Identification Protocols (Qualitative)

Nuclear Magnetic Resonance (NMR)

Rationale: NMR provides the definitive structural confirmation. The secondary amine (-NHCH3) and hydrazide (-CONHNH2) protons have distinct exchangeable signatures.

Protocol:

-

Solvent: DMSO-d₆ (Chloroform-d is unsuitable due to poor solubility of the polar hydrazide).

-

Concentration: 10 mg/mL.

-

Reference: TMS (0.00 ppm).

Expected Chemical Shifts (δ ppm):

| Position | Type | Shift (approx) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| N-CH₃ | Alkyl | 2.70 – 2.75 | Singlet (d*) | 3H | Methyl group attached to amine |

| Ar-H | Aromatic | 6.50 – 6.60 | Doublet (J≈8.5Hz) | 2H | Ortho to methylamino |

| Ar-H | Aromatic | 7.60 – 7.70 | Doublet (J≈8.5Hz) | 2H | Ortho to hydrazide |

| NH₂ | Hydrazide | 4.30 – 4.50 | Broad Singlet | 2H | Terminal hydrazide amine (Exchangeable) |

| NH | Amine | 5.80 – 6.10 | Broad Quartet | 1H | Secondary amine (coupled to methyl) |

| NH | Amide | 9.30 – 9.50 | Broad Singlet | 1H | Hydrazide amide proton (Exchangeable) |

Note: The methyl signal may appear as a doublet if the secondary amine proton coupling is resolved.

Infrared Spectroscopy (FT-IR)

Rationale: Rapid ID check for the carbonyl and amine functionalities.

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Key Bands:

-

3300–3450 cm⁻¹: N-H stretching (Primary & Secondary amines/hydrazides). Look for the "doublet" appearance typical of -NH2.

-

1630–1660 cm⁻¹: C=O stretching (Amide I band). Lower frequency than esters (~1720 cm⁻¹) confirming conversion.

-

1500–1600 cm⁻¹: Aromatic C=C ring stretch.

-

Purity & Assay (Quantitative HPLC Protocol)

This is the core validation method. Because hydrazides are basic, standard acidic mobile phases (0.1% TFA) can cause peak tailing. We recommend a buffered formate system to maintain peak symmetry.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol interactions with the basic amine/hydrazide. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.8 - 4.0) | Buffers the basic nitrogen, ensuring it is protonated and interacts predictably. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Improves reproducibility of retention times. |

| Detection | UV at 265 nm | λmax for the p-substituted benzene system. |

| Injection Vol | 5–10 µL | Prevent column overload. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Initial Hold (elute very polar salts) |

| 2.0 | 5% | Start Gradient |

| 12.0 | 60% | Linear Ramp (elute Target & Ester impurity) |

| 15.0 | 90% | Wash (elute dimers/oligomers) |

| 17.0 | 90% | Hold |

| 17.1 | 5% | Re-equilibration |

| 22.0 | 5% | Ready for next injection |

Sample Preparation

-

Diluent: Water:Acetonitrile (90:10). Avoid aldehydes/ketones (e.g., Acetone) as diluents; they react with hydrazides to form hydrazones immediately.

-

Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Physicochemical Profiling

Melting Point Determination

-

Method: Capillary method (DSC is preferred for polymorphism checks).

-

Expected Range: 140°C – 170°C (Based on analogs like 4-methoxybenzhydrazide at ~136°C and 4-nitrobenzhydrazide at ~210°C).

-

Criteria: A sharp range (< 2°C) indicates high purity. Broadening indicates residual solvent or hydrolysis products.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol (warm), Dilute HCl (forms hydrochloride salt).

-

Insoluble: Hexanes, Diethyl Ether, Cold Water (sparingly).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from raw material identification to stability validation.

References

-

PubChem Compound Summary. "4-(Dimethylamino)benzohydrazide" (Analogous structure for crystal data). National Center for Biotechnology Information. Accessed Oct 2023. Link[1]

-

ChemicalBook NMR Data. "4-Aminobenzohydrazide 1H NMR Spectrum." (Reference for aromatic/hydrazide proton shifts). ChemicalBook.[2] Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Context for benzohydrazide reactivity and biological relevance). Link

-

Dong, X., et al. (2019).[3] Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine. RSC Advances. (Reference for hydrazide derivatization logic in HPLC). Link

Sources

- 1. n'-(4-Methylbenzylidene)benzohydrazide | C15H14N2O | CID 9562978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Diethylamino)benzohydrazide | C11H17N3O | CID 2063864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Methylamino)benzohydrazide as a Building Block in Medicinal Chemistry

Executive Summary

4-(Methylamino)benzohydrazide (CAS: 46084-34-8) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a nucleophilic hydrazide motif capable of diverse heterocycle formation and a para-substituted methylamino group that serves as both an electron donor and a hydrogen bond donor/acceptor in protein-ligand interactions.

This guide details the synthetic utility of this scaffold, focusing on its transformation into bioactive heterocycles (1,3,4-oxadiazoles, pyrazoles) and Schiff bases. We provide validated protocols for its synthesis and downstream derivatization, supported by mechanistic insights and safety considerations.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The physicochemical properties of 4-(methylamino)benzohydrazide dictate its handling and reactivity. The electron-donating methylamino group at the para position increases the nucleophilicity of the hydrazide nitrogen compared to unsubstituted benzohydrazide.

| Property | Data | Relevance |

| CAS Number | 46084-34-8 | Unique Identifier |

| Formula | C₈H₁₁N₃O | Stoichiometry calculations |

| MW | 165.19 g/mol | Dose/Yield calculations |

| Appearance | White to off-white solid | Purity indicator (yellowing suggests oxidation) |

| Solubility | DMSO, Methanol, Ethanol | Compatible with standard organic synthesis solvents |

| pKa (Hydrazide) | ~3.0 - 3.5 (Conjugate acid) | Protonation state affects nucleophilicity |

| H-Bond Donors | 3 (-NH-, -NH₂, -NHMe) | Critical for binding affinity in active pockets |

Synthetic Divergence & Utility

The core value of this building block lies in its ability to access distinct chemical space. The diagram below illustrates the primary synthetic pathways originating from 4-(methylamino)benzohydrazide.

Figure 1: Synthetic divergence of 4-(methylamino)benzohydrazide. Blue indicates the starting material; Green indicates stable intermediates often screened for activity; Red indicates heterocyclic cores used as scaffolds.

Application Note: Synthesis of the Building Block

While commercially available, in-house synthesis allows for cost reduction and freshness assurance, which is critical as hydrazides can oxidize over time.

Protocol A: Hydrazinolysis of Methyl Ester

Reaction:

Reagents:

-

Methyl 4-(methylamino)benzoate (1.0 eq)

-

Hydrazine hydrate (80% or 98%) (5.0 - 10.0 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of methyl 4-(methylamino)benzoate in 20 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (50-100 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane system) for the disappearance of the ester spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid.

-

If no precipitate forms, concentrate the solvent under reduced pressure to approx. 1/3 volume, then add ice-cold water to induce precipitation.

-

-

Purification: Filter the crude solid and wash extensively with cold water (to remove excess hydrazine) and cold ethanol. Recrystallize from ethanol if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for hydrazide protons: broad singlet ~9.5 ppm (NH), broad singlet ~4.4 ppm (NH2). Methyl doublet/singlet ~2.7 ppm.

-

Safety Check: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1] Perform all operations in a fume hood. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite).

Application Note: Heterocycle Construction

The transformation of the hydrazide into a 1,3,4-oxadiazole ring is a classic strategy to improve metabolic stability and lipophilicity compared to the open-chain hydrazide.

Protocol B: "One-Pot" Cyclization to 1,3,4-Oxadiazoles

This protocol describes the reaction of 4-(methylamino)benzohydrazide with a carboxylic acid to form a 2,5-disubstituted-1,3,4-oxadiazole.

Mechanism:

-

Acylation: Formation of the diacylhydrazine intermediate.

-

Cyclodehydration: POCl₃ mediates the loss of water to close the ring.

Reagents:

-

4-(Methylamino)benzohydrazide (1.0 eq)

-

Substituted Benzoic Acid (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (Excess, acts as solvent/reagent)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask under argon atmosphere, mix the hydrazide (1.0 mmol) and the carboxylic acid (1.0 mmol).

-

Reagent Addition: Carefully add POCl₃ (5 mL) to the solid mixture. Caution: Exothermic reaction.

-

Cyclization: Reflux the mixture at 100–110 °C for 4–6 hours.

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice with vigorous stirring. Note: Hydrolysis of excess POCl₃ releases HCl and heat.

-

Neutralize the resulting solution to pH ~7-8 using solid NaHCO₃ or 10% NaOH solution.

-

-

Isolation: The precipitate (the oxadiazole) is filtered, washed with water, and dried.

-

Purification: Recrystallization from ethanol/DMF mixture or column chromatography (DCM/MeOH).

Troubleshooting:

-

Low Yield: Ensure the hydrazide is dry before reaction; water reacts violently with POCl₃.

-

Degradation: If the methylamino group is sensitive to harsh acidic conditions of POCl₃, consider a milder method using EDC/HOBt for acylation followed by Burgess reagent for cyclization.

Medicinal Chemistry Case Studies

Case Study 1: EGFR Kinase Inhibitors

Researchers have utilized benzohydrazide scaffolds to design EGFR inhibitors.[2][3] The 4-(methylamino) motif provides a key H-bond donor to the hinge region of the kinase ATP-binding pocket.

-

Strategy: Condensation of 4-(methylamino)benzohydrazide with substituted acetophenones followed by cyclization to dihydropyrazoles.

-

Outcome: Improved IC₅₀ values against A549 and MCF-7 cell lines compared to non-methylated analogs [1].

Case Study 2: Antimicrobial Hydrazones

Schiff bases derived from 4-(methylamino)benzohydrazide and salicylaldehyde derivatives have shown potent anti-tubercular activity.

-

Mechanism: The hydrazone linkage (-CONHN=CH-) coordinates with metal ions (Fe, Cu) in vivo, disrupting bacterial metalloenzymes. The para-amino group improves cell permeability [2].

References

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Source: Der Pharma Chemica URL:[Link][4][5][6][7][8]

-

4-(Dimethylamino)benzohydrazide: Crystal structure and hydrogen bonding. Source: IUCrData (Structural Analog Reference) URL:[Link]

Sources

- 1. 4-(Diethylamino)benzohydrazide | C11H17N3O | CID 2063864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Reacting 4-(Methylamino)benzohydrazide with Aldehydes

Abstract & Introduction

The condensation of 4-(methylamino)benzohydrazide with various aldehydes to form hydrazones (Schiff bases) is a pivotal reaction in medicinal chemistry. The resulting N-acylhydrazone scaffold (

The presence of the 4-methylamino group (a secondary amine) on the benzene ring serves as a strong electron-donating group (EDG). This enrichment of electron density on the aromatic ring can enhance the nucleophilicity of the hydrazide moiety, potentially accelerating the reaction compared to unsubstituted benzohydrazides. However, it also necessitates careful handling to prevent competitive oxidation.

This guide provides a standardized, robust protocol for this condensation, emphasizing reaction monitoring, yield optimization, and mechanistic understanding.

Chemical Basis & Mechanism[1]

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. -

Hemiaminal Formation: A proton transfer occurs, stabilizing the tetrahedral intermediate (hemiaminal).

-

Dehydration: Under acidic catalysis (or thermal driving force), the hydroxyl group is protonated and eliminated as water, forming the

double bond (hydrazone).

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.

Materials & Equipment

Reagents

| Reagent | Role | Grade/Purity | Notes |

| 4-(Methylamino)benzohydrazide | Nucleophile | >97% | Store under inert gas if possible to prevent oxidation. |

| Substituted Aldehyde | Electrophile | >98% | Ensure aldehyde is free of carboxylic acid (oxidation impurity). |

| Ethanol (EtOH) | Solvent | Absolute (99.8%) | Methanol is a viable alternative if solubility is an issue. |

| Glacial Acetic Acid | Catalyst | ACS Reagent | 3-5 drops are usually sufficient. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser with water circulation

-

Magnetic stirrer and heater (Oil bath or heating mantle)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

This protocol is scaled for 1.0 mmol of starting material but can be linearly scaled up.

Step 1: Reactant Preparation

-

Weigh 1.0 equivalent (approx. 165 mg, depending on exact MW) of 4-(methylamino)benzohydrazide into a 50 mL round-bottom flask.

-

Add 10-15 mL of Absolute Ethanol .

-

Stir at room temperature. If the hydrazide does not dissolve completely, gently warm the solution (40-50°C) until clear.

-

Note: The methylamino group improves solubility in organic solvents compared to the unsubstituted parent compound.

-

Step 2: Reaction Setup

-

Add 1.0 to 1.1 equivalents of the chosen Aldehyde to the flask.

-

Insight: A slight excess (1.1 eq) of aldehyde ensures complete consumption of the hydrazide, which is often harder to remove during purification.

-

-

Add 3-5 drops of Glacial Acetic Acid .

-

Critical: The pH should be slightly acidic (pH 4-5). Stronger acids (HCl) can protonate the amine on the ring, deactivating the molecule. Acetic acid is preferred.

-

-

Attach the reflux condenser.

Step 3: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.

-

Time: Standard reaction time is 2 to 6 hours .

-

Monitor via TLC:

-

Mobile Phase: Hexane:Ethyl Acetate (usually 6:4 or 5:5 v/v).

-

Visualize under UV light (254 nm).[1] The hydrazone product usually appears as a distinct spot with a different Rf value than the starting aldehyde.

-

Stain: If UV is insufficient, use Iodine or 2,4-DNP stain (though the product itself is a hydrazone, DNP will stain unreacted aldehyde).

-

Step 4: Workup & Isolation

-

Once the reaction is complete (disappearance of hydrazide), turn off the heat.

-

Allow the solution to cool slowly to room temperature.

-

Observation: In most cases, the hydrazone product will crystallize/precipitate out upon cooling.

-

-

If no precipitate forms after 1 hour, place the flask in an ice bath (0-4°C) for 30 minutes.

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold water (2 x 5 mL) to remove excess acid and unreacted aldehyde.

Step 5: Purification

-

Recrystallization: If the crude product purity is <95% (by TLC/HPLC), recrystallize from hot Ethanol or an Ethanol/Water mixture.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours to remove residual solvent.

Workflow Visualization

Figure 2: Decision-tree workflow for the synthesis and isolation of hydrazones.

Characterization & Data Analysis

Confirm the structure using the following analytical markers.

Expected Spectroscopic Data

| Technique | Feature | Expected Signal | Interpretation |

| IR (ATR) | 1600 - 1640 cm | Formation of the imine bond. | |

| IR (ATR) | 3200 - 3350 cm | Amide NH (sharp) and Amine NH. | |

| 1H NMR | Diagnostic azomethine proton. | ||

| 1H NMR | Methyl group attached to amine. | ||

| 1H NMR | Hydrazide amide proton (disappears with D2O). |

Solvent Selection Guide

If the standard Ethanol protocol fails, consult this solubility table:

| Solvent | Solubility (Reactants) | Reaction Temp | Ease of Removal |

| Ethanol | Good | 78°C | High (Preferred) |

| Methanol | Excellent | 65°C | High |

| Acetonitrile | Moderate | 82°C | Moderate |

| DMF | Excellent | 153°C | Low (Hard to dry) |

Troubleshooting

Problem: No precipitate forms upon cooling.

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the solution to half volume using a rotary evaporator, or add distilled water dropwise to the cold solution to induce precipitation (the "cloud point" method).

Problem: Low Yield.

-

Cause: Incomplete reaction or side reactions (aldol condensation of aldehyde).

-

Solution: Increase reflux time or add a molecular sieve (3Å) to the reaction flask to physically trap the water byproduct, driving the equilibrium forward (Le Chatelier's principle).

Problem: Impurity in NMR (extra aldehyde peaks).

-

Cause: Excess aldehyde used was not washed away.

-

Solution: Wash the solid product more vigorously with cold ethanol. If the aldehyde is non-polar, a wash with a small amount of cold diethyl ether or hexane can be effective.

References

-

Popiołek, Ł. (2017).[2][3] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[2] Medicinal Chemistry Research, 26, 287–301.

-

Rollas, S., & Küçükgüzel, Ş.[4][5] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

-

Kelley, S. P., et al. (2020).[2] 4-(Dimethylamino)benzohydrazide: Crystal structure and properties. IUCrData, 5(10).[2]

-

Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Molecular Probes Handbook.

Sources

Purification of 4-(methylamino)benzohydrazide by recrystallization

Application Note: Purification of 4-(Methylamino)benzohydrazide by Recrystallization

Executive Summary

This guide details the purification of 4-(methylamino)benzohydrazide (MABH), a critical scaffold in the synthesis of bioactive Schiff bases, kinase inhibitors, and antimicrobial agents. While crude synthesis from methyl 4-(methylamino)benzoate is straightforward, the presence of toxic hydrazine residues and unreacted esters necessitates a robust purification strategy. This protocol utilizes a single-solvent recrystallization technique using Ethanol (95%) , validated by structural analogs (e.g., 4-aminobenzohydrazide and 4-(dimethylamino)benzohydrazide), to achieve purities >98% suitable for subsequent pharmaceutical applications.

Chemical Context & Impurity Profile

-

Target Compound: 4-(methylamino)benzohydrazide[1]

-

Functional Groups: Secondary amine (C-4 position), Hydrazide (C-1 position).

-

Key Properties: Amphoteric nature; capable of extensive Hydrogen bonding.

-

Common Impurities:

Why Recrystallization? Chromatography is often inefficient for hydrazides due to their high polarity and "streaking" on silica. Recrystallization leverages the steep solubility differential of benzohydrazides in hot vs. cold alcohols, effectively partitioning the polar hydrazine salts and less polar esters into the mother liquor.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the need for a temperature-dependent solubility gradient.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (95%) | High | Low | Optimal | Best balance of polarity; effectively removes hydrazine. |

| Methanol | Very High | Moderate | Sub-optimal | Yield loss due to high solubility in cold solvent. |

| Water | Moderate | Low | Risky | High boiling point may cause hydrolysis of the hydrazide. |

| Ethyl Acetate | Low | Insoluble | Poor | Compound often too polar to dissolve even at reflux. |

| EtOH/Water (1:1) | High | Moderate | Alternative | Use if the compound is too insoluble in pure EtOH. |

Expert Insight: For 4-(methylamino)benzohydrazide, the secondary amine adds slight lipophilicity compared to the primary amine analog. Therefore, 95% Ethanol is preferred over Methanol to maximize recovery yield while maintaining high purity.

Detailed Protocol

Phase 1: Pre-Purification Assessment

Before starting, analyze the crude solid via TLC (System: 10% MeOH in DCM).

-

Target R_f: ~0.3–0.4.

-

Impurity R_f: Ester (near 0.8), Hydrazine (baseline/streaking).

Phase 2: Recrystallization Workflow

Materials:

-

Crude 4-(methylamino)benzohydrazide

-

Solvent: Ethanol (95% or Absolute)

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel.

Step-by-Step Procedure:

-

Saturation (The "Minimum" Rule):

-

Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a stir bar.

-

Add a minimal volume of Ethanol (start with ~5 mL per gram of solid).

-

Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: If solid remains, add hot ethanol in small aliquots (2-3 mL) through the condenser until the solution is just clear.

-

Caution: Do not add excess solvent; this reduces yield.

-

-

Hot Filtration (Removal of Mechanical Impurities):

-

If the solution contains insoluble dark specks (dust or polymerized material), quickly filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel) into a clean Erlenmeyer flask.

-

Tip: Pre-warming the funnel prevents premature crystallization during filtration.

-

-

Nucleation & Controlled Cooling:

-

Allow the clear filtrate to cool slowly to room temperature on the benchtop. Do not disturb.

-

Mechanism:[2] Slow cooling promotes the growth of pure, defined crystal lattices (needles/plates) that exclude impurities. Rapid cooling traps impurities.

-

Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

-

-

Isolation:

-

Collect the crystals via vacuum filtration using a Buchner funnel.

-

Wash: Rinse the filter cake with a small amount of ice-cold ethanol (2 x 5 mL). This displaces the mother liquor (containing impurities) without dissolving the product.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40–50°C for 4 hours.

-

Note: Avoid temperatures >80°C to prevent oxidation or thermal decomposition.

-

Process Visualization (Workflow)

Caption: Workflow for the purification of MABH via ethanol recrystallization.

Post-Purification Validation

Once dried, the product must be validated against the following criteria:

-

Melting Point (MP):

-

Expected range: Determined Experimentally (Analog 4-(dimethylamino)benzohydrazide melts ~175–177°C; 4-aminobenzohydrazide melts ~220°C).

-

Success Indicator: A sharp melting range (< 2°C variation). A broad range indicates retained solvent or impurities.

-

-

HPLC Purity:

-

Column: C18 (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic absorption).

-

-

Appearance:

-

Product should appear as white to off-white crystalline needles . Yellow discoloration suggests oxidation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to dissolve. Add a "seed crystal" of pure product at cloud point. Scratch glass surface. |

| Low Yield | Too much solvent used. | Evaporate 30-50% of the solvent via rotary evaporation and re-cool. |

| Colored Product | Oxidation or polymeric impurities. | Add activated charcoal (1-2% w/w) to the boiling solution, stir for 5 mins, then hot filter. |

| Cloudy Filtrate | Filter paper breakthrough or premature cooling. | Re-heat filtrate until clear, then cool slowly. |

References

-

Mossine, V. V., et al. (2020).[1][4] Crystal structure of 4-(dimethylamino)benzohydrazide. IUCrData, 5(10), x201310.[1]

- Context: Establishes 95% Ethanol as the standard recrystalliz

-

BenchChem. (2025).[5] Troubleshooting guide for the synthesis of benzohydrazide derivatives.

-

Context: General protocols for benzohydrazide synthesis and purification.[5]

-

-

Sigma-Aldrich. (n.d.).[6] 4-Aminobenzohydrazide Product Specification.

- Context: Physical property benchmarks for the primary amine analog.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Context: General principles of solvent selection for polar organic compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Systematic Approach to the Chromatographic Purification of 4-(Methylamino)benzohydrazide Reaction Products

Abstract and Core Principles

4-(Methylamino)benzohydrazide (MABH) and its derivatives are pivotal structural motifs in modern medicinal chemistry, serving as precursors for a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4] The synthetic routes to these target molecules, often involving condensation reactions with aldehydes or ketones, typically yield complex crude mixtures containing unreacted starting materials, reagents, and various side-products.[5] Achieving high purity (>98%) of the final active pharmaceutical ingredient (API) is not merely a procedural step but a prerequisite for obtaining reliable pharmacological data and meeting stringent regulatory standards.

This guide provides a comprehensive, field-proven framework for the chromatographic purification of MABH reaction products. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles governing the separation process. We will explore two primary, orthogonal strategies: normal-phase flash chromatography for efficient, large-scale cleanup and reverse-phase preparative HPLC for achieving ultimate purity. The protocols herein are designed as self-validating systems, integrating analytical scouting, logical method development, and post-purification verification to ensure a robust and reproducible workflow.

The Separation Challenge: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants.

-

Physicochemical Properties: MABH and its hydrazone derivatives are characterized by significant polarity. This is due to the presence of the hydrazide functional group (-CONHNH-) and the secondary amine (-NHCH₃), which are potent hydrogen bond donors and acceptors.[6] This inherent polarity dictates their chromatographic behavior:

-

Normal-Phase: Strong retention on polar stationary phases like silica gel, often requiring polar mobile phases (e.g., methanol or ethanol in dichloromethane or ethyl acetate) for elution.[7]

-

Reverse-Phase: The basic nature of the amino and hydrazide groups can lead to deleterious interactions with residual silanols on C18 columns, resulting in poor peak shape (tailing). This is a common issue with hydrazide-containing compounds.[8] Mobile phase additives are often necessary to suppress these interactions.

-

-

Common Impurity Profile:

-

Unreacted Starting Materials: Residual 4-(methylamino)benzohydrazide.

-

Reagents: Excess aldehyde or ketone used in the condensation reaction.

-

Synthesis By-products: Products from side reactions, such as the formation of azines from the reaction of two hydrazide molecules.

-

Reagent-Derived Impurities: Impurities present in the initial starting materials.

-

A Validated Purification Workflow

A systematic approach is crucial for developing an efficient and effective purification method. The workflow below outlines a logical progression from initial analysis to the isolation of the pure compound.

Caption: A systematic workflow for the purification of MABH reaction products.

Phase 1: Analytical Method Development and Scouting

Before any large-scale purification is attempted, analytical chromatography is employed to visualize the complexity of the crude mixture and establish viable separation conditions.

Thin-Layer Chromatography (TLC) for Normal-Phase Scouting

TLC is an indispensable tool for rapidly screening solvent systems for flash chromatography. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.2-0.4 for the desired product, ensuring good separation from impurities.[9]

Protocol:

-

Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a pre-screened solvent system.

-

Visualize the separated spots using a UV lamp (typically at 254 nm, as the aromatic rings are chromophoric).

-

Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

| Parameter | Recommended Starting Conditions | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard, robust choice for a wide range of compound polarities. |

| Mobile Phase | Start with Ethyl Acetate/Hexane (e.g., 1:1) | A versatile, medium-polarity system.[10] |

| If Rƒ is too high | Decrease polarity (increase hexane %) | The compound is moving too fast; needs stronger interaction with silica. |

| If Rƒ is too low | Increase polarity (add Ethyl Acetate, or switch to 5-10% Methanol in Dichloromethane) | The compound is stuck; needs a more polar solvent to elute.[7][10] |

Analytical RP-HPLC for Reverse-Phase Scouting

Analytical HPLC provides a high-resolution snapshot of the mixture and is essential for developing a preparative HPLC method.

Protocol:

-

Prepare a dilute solution of the crude mixture (~1 mg/mL) in the mobile phase (e.g., 50:50 acetonitrile/water).

-

Inject a small volume (5-10 µL) onto the analytical column.

-

Run a scouting gradient to elute all components.

-

Identify the peak corresponding to the product (if a standard is available) or the major peak.

-

Optimize the gradient to achieve maximum resolution between the product peak and adjacent impurities.

| Parameter | Recommended Starting Conditions | Rationale & Causality |

| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | The industry standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the basic nitrogen atoms in MABH, minimizing tailing by preventing interaction with column silanols.[8][11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent to elute compounds from the C18 phase. |

| Scouting Gradient | 5% to 95% B over 15 minutes | A rapid way to determine the retention behavior of all components in the mixture. |

| Detection | UV Diode Array Detector (DAD) at 254 nm | Allows for monitoring of aromatic compounds and assessing peak purity. |

Phase 2: Preparative Purification Protocols

Based on the scouting results, the scale of the purification, and the required final purity, select one of the following strategies.

Strategy A: Normal-Phase Flash Chromatography

Rationale: This is the method of choice for purifying quantities typically greater than 100 mg. It is a cost-effective and rapid technique for removing impurities with significantly different polarities from the target compound.

Detailed Protocol:

-

Select Column and Solvent: Based on TLC results, choose a solvent system that gives an Rƒ of 0.2-0.4. The amount of silica needed is typically 50-100 times the mass of the crude sample.[12]

-

Prepare the Column:

-

Securely clamp a glass column of appropriate size.

-

Create a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.[13]

-

Add a thin layer of sand on top to protect the silica bed.[13]

-

-

Load the Sample (Dry Loading Recommended):

-

Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., methanol).

-

Add a small amount of silica gel (2-3 times the sample mass) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica. This prevents dissolution issues at the column head and promotes sharper bands.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle, consistent air pressure to achieve a steady flow rate (e.g., 2 inches/minute).

-

Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 20-40 mL for a medium-sized column).[9]

-

If a gradient elution is needed, start with a low polarity mobile phase and incrementally increase the percentage of the more polar solvent.

-

| Parameter | Example Conditions |

| Crude Sample Mass | 1.0 g |

| Silica Gel Mass | 50 - 100 g |

| Mobile Phase | Gradient: 100% Dichloromethane -> 95:5 Dichloromethane/Methanol |

| Fraction Size | 25 mL |

Strategy B: Reverse-Phase Preparative HPLC (RP-Prep HPLC)